![molecular formula C24H27N3O5 B2735155 6-(tert-butyl)-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105229-38-6](/img/structure/B2735155.png)
6-(tert-butyl)-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is an organic molecule with the formula C~12~H~18~O.
- It is classified as an alkylated phenol.
- It appears as a colorless oil.
Synthesis Analysis
- The compound can be prepared by alkylation of xylenol with isobutylene.
- This alkylation allows separation of 2,4-xylenol from 2,5-xylenol since 2,4-dimethyl-6-tert-butylphenol is insoluble in 10% NaOH, while 2,5-dimethyl-6-tert-butylphenol is soluble.
- Subsequent to separation, the tert-butyl group can be removed in strong acid.
Molecular Structure Analysis
- The molecular formula is C~12~H~18~O.
- The compound contains a tert-butyl group and a phenolic ring.
Chemical Reactions Analysis
- The compound is used as an antioxidant to prevent gumming in fuels.
- It also serves as an ultraviolet stabilizer.
- Applications include jet fuels, gasolines, and avgas.
Physical And Chemical Properties Analysis
- Melting point: 21 to 23 °C
- Boiling point: 248 to 249 °C
- Solubility: Insoluble in 10% NaOH
Scientific Research Applications
Crystal Structure and Theoretical Studies
Research on compounds structurally related to the query chemical often focuses on understanding their crystal structure and theoretical properties. For example, Kumara et al. (2017) synthesized compounds for crystal structure studies, using computational density functional theory (DFT) calculations to explore reactive sites, highlighting the relevance of such molecules in probing molecular geometry and interactions (Kumara et al., 2017).
Antimicrobial Activities
Another significant area of research is the investigation of antimicrobial properties. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of similar chemical structures in developing new antimicrobial agents (Bektaş et al., 2007).
Material Science and Organic Electronics
Compounds with oxadiazole and tert-butyl groups also find applications in material science and organic electronics. For instance, Wang et al. (2001) focused on the synthesis and structural analysis of a bis(1,3,4-oxadiazole) system for use in light-emitting diodes (LEDs), highlighting the importance of such compounds in the development of electronic materials and devices (Wang et al., 2001).
Environmental Impact and Toxicity Studies
Research on related compounds also extends to environmental impact and toxicity studies. Thorel et al. (2020) assessed the toxicity of various UV filters, including butyl methoxydibenzoylmethane, on marine organisms, indicating the significance of understanding the environmental behavior and impact of chemical substances with similar functionalities (Thorel et al., 2020).
Safety And Hazards
- GHS classification: Danger
- Hazard statements: H301, H302, H310, H315, H319, H373, H411
- Precautionary statements: Various precautions for handling and storage
Future Directions
- Further research could explore its applications in other fields or investigate potential derivatives.
properties
IUPAC Name |
6-tert-butyl-4-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-6-30-19-9-7-15(11-20(19)29-5)23-25-21(32-26-23)13-27-17-12-16(24(2,3)4)8-10-18(17)31-14-22(27)28/h7-12H,6,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQDBFIVDIKEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-butyl)-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

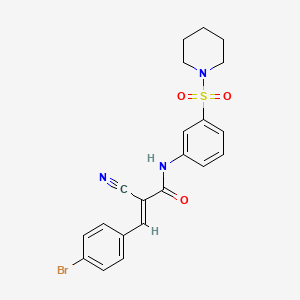
![diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B2735073.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2735076.png)
![Methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2735078.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2735081.png)
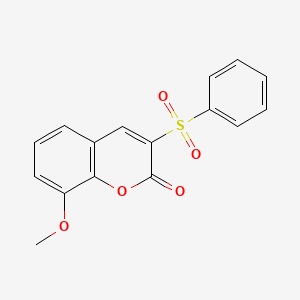
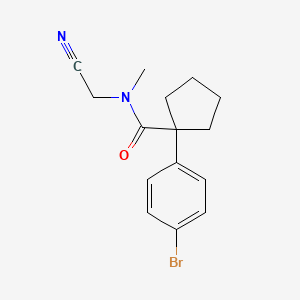
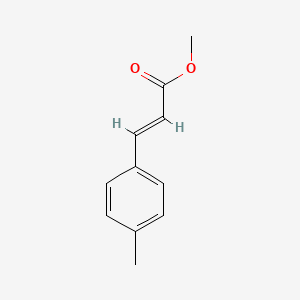
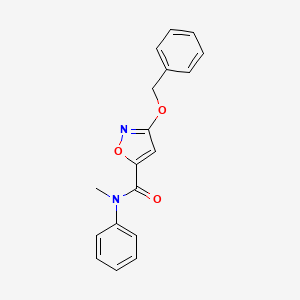
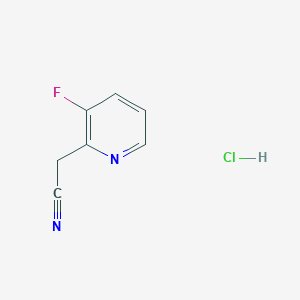
![2-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2735090.png)
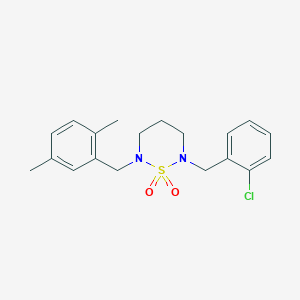
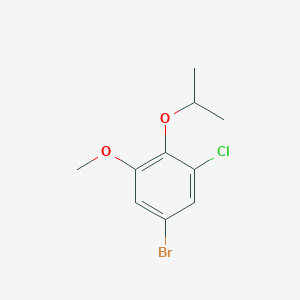
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2735095.png)